S-Methyl pentanethioate
Description
S-Methyl pentanethioate (CAS: 42075-43-4; molecular formula: $ \text{C}6\text{H}{12}\text{OS} $) is a volatile sulfur-containing compound characterized by a thioester group ($ \text{SCO} $) attached to a methyl group and a pentanoyl chain. It has been identified in diverse biological and diagnostic contexts, including human saliva, bacterial emissions, and plant-microbe interactions.
- Diagnostic Relevance: In saliva analysis, this compound serves as a biomarker for submandibular abscesses. Its presence, alongside compounds like dimethyl tetrasulfide and methyl thioacetate, enables high diagnostic accuracy (100% sensitivity, 91% balanced accuracy) when integrated into machine learning models .
- Microbial Associations: Trace amounts of this compound are emitted by Bacillus sp. B55, though it plays a minor role in sulfur nutrition compared to dimethyl disulfide (DMDS) .
- Structural Features: The compound’s thioester group and five-carbon chain contribute to its volatility and reactivity, distinguishing it from simpler sulfur volatiles like methanethiol or dimethyl sulfides.
Properties
CAS No. |
42075-43-4 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
S-methyl pentanethioate |
InChI |
InChI=1S/C6H12OS/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3 |
InChI Key |
MWHCJABIXNVCHK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)SC |
Canonical SMILES |
CCCCC(=O)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key properties and roles of S-methyl pentanethioate and related thioesters/sulfur compounds:
Key Observations :
Structural Differences: this compound’s five-carbon chain distinguishes it from shorter-chain analogs like S-methyl butanethioate, which may reduce its volatility but enhance binding affinity in diagnostic models . Compared to S-methyl hexanethioate, the pentanethioate’s shorter chain results in lower molecular weight (146.25 g/mol vs. 160.30 g/mol) and altered lipophilicity, impacting bioavailability .
Functional Roles: Diagnostics: this compound is specific to submandibular abscesses, whereas dimethyl trisulfide is ubiquitous in halitosis and abscesses . Microbial Metabolism: While this compound is a minor component in Bacillus VOCs, DMDS is critical for sulfur nutrition in plants, highlighting functional divergence among sulfur volatiles .
Physicochemical Properties: Lipophilicity: this compound’s logP (~2.1–2.5) suggests moderate solubility in hydrophobic matrices, aligning with its detectability in saliva via HS-SPME-GC/MS .
Diagnostic Utility :
- In a Random Forest model, this compound was among eight volatiles achieving 100% sensitivity in distinguishing submandibular abscesses from halitosis or healthy controls .
- Its absence in halitosis cases (Table 1, ) contrasts with dimethyl trisulfide, which is elevated in both halitosis and abscesses.
Table 1 : Presence of Select Sulfur Compounds in Saliva (Adapted from )
| Compound | Healthy Patients | Abscess Patients | Halitosis Patients |
|---|---|---|---|
| This compound | Present | Present | Absent |
| Dimethyl trisulfide | Present | Present | Present |
| Methyl thioacetate | Present | Present | Absent |
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